molecular formula C17H21N7O3S B6452365 2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine CAS No. 2548979-08-2

2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B6452365
CAS No.: 2548979-08-2
M. Wt: 403.5 g/mol
InChI Key: YDGHDFTWVNIGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a useful research compound. Its molecular formula is C17H21N7O3S and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.14265873 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a piperidine and imidazole moiety, which contributes to its biological activity. The structural formula is represented as follows:

ComponentDescription
Molecular Formula C15H21N5O2S
Molecular Weight 335.4 g/mol
IUPAC Name This compound
Canonical SMILES CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N(C)C3=CC=CC=N3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring can chelate metal ions, influencing metalloenzyme activity. The sulfonyl group enhances binding affinity through hydrogen bonding, while the piperidine and pyrazole components facilitate interactions with specific receptors.

Antimicrobial Activity

Research indicates that compounds containing imidazole and piperidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit bacterial growth effectively, making them potential candidates for antibiotic development .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor of acetylcholinesterase (AChE) and urease. Compounds with similar functional groups have demonstrated promising IC50 values in the low micromolar range against these enzymes, suggesting a potential therapeutic role in treating conditions like Alzheimer's disease and urinary infections .

Anticancer Properties

The compound's structural motifs are associated with anticancer activity. Piperidine derivatives have been shown to induce apoptosis in cancer cell lines, and the presence of the sulfonamide group may enhance this effect through various pathways, including the inhibition of tumor growth factors .

Study 1: Antimicrobial Efficacy

A study evaluated several piperidine derivatives against common bacterial strains. The results indicated that compounds similar to the target compound exhibited IC50 values ranging from 2 to 6 µM against E. coli and S. aureus, demonstrating significant antibacterial effects compared to standard antibiotics .

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory potential of sulfonamide-containing piperidine derivatives. The synthesized compounds showed AChE inhibition with IC50 values around 3 µM, indicating their viability as therapeutic agents for neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development in treating diseases such as cancer and infections.

Mechanism of Action:
The mechanism involves binding to specific receptors or enzymes, modulating their activity. For instance, the imidazole ring's ability to chelate metal ions can influence metalloenzyme function, while the piperidine and pyridine components may interact with neurotransmitter receptors.

Biochemical Probes

Due to its unique structural features, this compound serves as a biochemical probe for studying enzyme functions that involve imidazole-containing substrates. It can help elucidate mechanisms in enzymatic reactions or signal transduction pathways.

Material Science

The compound's properties make it suitable for developing new materials with specific characteristics. Its ability to form hydrogen bonds can lead to enhanced interactions in polymeric materials or coatings.

Case Study 1: Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Inhibitory studies on certain enzymes revealed that this compound effectively inhibits specific kinases involved in cancer progression. This inhibition was linked to the sulfonamide group, which enhances binding affinity.

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structure of 2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine , several chemical reactions could be considered:

  • Hydrolysis : The ester or ether linkages could undergo hydrolysis under acidic or basic conditions.

  • Nucleophilic Substitution : The sulfonyl group could participate in nucleophilic substitution reactions with appropriate nucleophiles.

  • Reductive Cleavage : The sulfonamide linkage might be susceptible to reductive cleavage under certain conditions.

Reaction Conditions and Catalysts

Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in optimizing yields and minimizing side reactions. Common solvents include dichloromethane, dimethylformamide, and acetic acid. Catalysts like copper triflate or ionic liquids can facilitate specific transformations .

Table: Common Reaction Conditions for Related Compounds

Reaction TypeSolventCatalystTemperature Range
CyclocondensationDMF, AcOHCu(OTf)₂, [bmim]PF₆25°C to 100°C
AlkylationTHF, DCMNaH, LDA-78°C to 25°C
SulfonationDCMEt₃N0°C to 25°C

Table: Potential Biological Activities of Related Compounds

Compound StructureBiological ActivityPotential Applications
Pyrazole DerivativesAntimicrobial, Anti-inflammatoryPharmaceuticals, Agrochemicals
Piperidine DerivativesAntimicrobial, AntitumorPharmaceuticals, Biotechnology
Pyrimidine DerivativesAntiviral, AnticancerPharmaceuticals, Research

Properties

IUPAC Name

2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-5-(1-methylpyrazol-4-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O3S/c1-22-11-16(20-12-22)28(25,26)24-5-3-15(4-6-24)27-17-18-7-13(8-19-17)14-9-21-23(2)10-14/h7-12,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGHDFTWVNIGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.